molecular formula C13H14N4OS B3019252 1-Cyclopropyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea CAS No. 2034366-44-2

1-Cyclopropyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea

Cat. No. B3019252
CAS RN: 2034366-44-2
M. Wt: 274.34
InChI Key: XGBTUCFJDUMVBM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of urea derivatives, such as 1-Cyclopentyl-3-(3-hydroxyphenyl)urea, involves a multi-step process that includes nucleophilic and electrophilic substitution reactions followed by oxidation. This method is indicative of the synthetic routes that may be employed for compounds like "1-Cyclopropyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea". The synthesis is characterized by various spectroscopic techniques including 1H NMR, 13C NMR, FT-IR, MS, and confirmed by single-crystal X-ray diffraction . Although the compound is not directly mentioned, the synthesis of structurally related compounds provides insight into potential synthetic strategies that could be applied.

Molecular Structure Analysis

The molecular structure of urea derivatives is often confirmed and analyzed using single-crystal X-ray diffraction, which provides a precise three-dimensional arrangement of atoms within the crystal. Additionally, Density Functional Theory (DFT) optimization is used to predict the molecular structure and compare it with empirical data. For the compound "this compound", a similar approach would likely be taken to understand its molecular structure. The DFT-optimized structure would be expected to align well with the experimental data, as seen in related compounds .

Chemical Reactions Analysis

The preparation of trans-1,2-cyclopropanes is a relevant reaction for the synthesis of cyclopropane-containing compounds. The reaction involves the use of arsonium bromides and electron-deficient olefins in the presence of K2CO3, resulting in the formation of the cyclopropane ring. This method could potentially be adapted for the synthesis of "this compound", where the cyclopropane moiety is a key structural feature. The reaction is stereoselective and can yield moderate to good yields, which is advantageous for the synthesis of complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives can be inferred from the analysis of frontier molecular orbitals, which are calculated using DFT. These orbitals provide information on the electronic structure, which in turn influences the reactivity, stability, and interaction with other molecules. For "this compound", similar computational studies would be necessary to predict its behavior and properties. The comparison of DFT results with experimental data, such as X-ray diffraction, ensures the reliability of the predicted properties .

properties

IUPAC Name

1-cyclopropyl-3-[(3-thiophen-2-ylpyrazin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c18-13(17-9-3-4-9)16-8-10-12(15-6-5-14-10)11-2-1-7-19-11/h1-2,5-7,9H,3-4,8H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBTUCFJDUMVBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NCC2=NC=CN=C2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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